molecular formula C7H6BrFN2O B1527135 3-Bromo-4-fluorobenzohydrazide CAS No. 929884-90-2

3-Bromo-4-fluorobenzohydrazide

Cat. No. B1527135
CAS RN: 929884-90-2
M. Wt: 233.04 g/mol
InChI Key: FQVHUXLJUAYVIU-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorobenzohydrazide is a chemical compound with the molecular formula C7H6BrFN2O . It has an average mass of 233.038 Da and a monoisotopic mass of 231.964752 Da .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-fluorobenzohydrazide consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a hydrazide group . The InChI code for this compound is 1S/C7H6BrFN2O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,10H2,(H,11,12) .


Physical And Chemical Properties Analysis

3-Bromo-4-fluorobenzohydrazide has an average mass of 233.038 Da and a monoisotopic mass of 231.964752 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .

Scientific Research Applications

Pharmaceutical Research

3-Bromo-4-fluorobenzohydrazide: is utilized in pharmaceutical research as a precursor for synthesizing various pharmacologically active compounds. Its unique structure allows for the creation of novel hydrazide-hydrazone derivatives, which are explored for their potential as anticancer, antiviral, and antibacterial agents .

Material Science

In material science, this compound serves as a building block for designing organic semiconductors. Its bromo and fluoro substituents can enhance the electronic properties of materials, making them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Chemical Synthesis

3-Bromo-4-fluorobenzohydrazide: is a valuable reagent in chemical synthesis. It is involved in the preparation of complex molecules through selective bromination and fluorination reactions, which are crucial in the synthesis of agrochemicals and dyes .

Analytical Chemistry

This compound is used as a standard in analytical chemistry for calibrating instruments that measure halogen-containing compounds. Its precise molecular weight and defined halogen content make it an ideal candidate for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chromatography

In chromatography, 3-Bromo-4-fluorobenzohydrazide can be employed as a reference compound to develop new analytical methods for detecting and quantifying halogenated aromatic compounds in complex mixtures .

Enzyme Inhibition Studies

Researchers use 3-Bromo-4-fluorobenzohydrazide in enzyme inhibition studies to explore its effects on various biological pathways. Its ability to interact with enzyme active sites can provide insights into the development of new inhibitors for therapeutic applications .

Molecular Docking Simulations

The compound’s structure is used in molecular docking simulations to predict its binding affinities with different protein targets. This application is significant in drug design, where it helps identify potential lead compounds for further development .

Environmental Science

Lastly, 3-Bromo-4-fluorobenzohydrazide is studied for its environmental impact. Scientists examine its degradation products and persistence in the environment to assess its safety and ecological effects .

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluorobenzohydrazide is not specified in the available resources. As a hydrazide, it may act as a reducing agent or participate in condensation reactions .

Safety and Hazards

3-Bromo-4-fluorobenzohydrazide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-4-fluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVHUXLJUAYVIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718527
Record name 3-Bromo-4-fluorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-fluorobenzohydrazide

CAS RN

929884-90-2
Record name 3-Bromo-4-fluorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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